

characterization of 4-Methyl-1,2dihydronaphthalene by X-ray crystallography

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Compound of Interest

Compound Name: 4-Methyl-1,2-dihydronaphthalene

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Characterization of 4-Methyl-1,2dihydronaphthalene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of **4-Methyl-1,2-dihydronaphthalene**, with a primary focus on X-ray crystallography as the definitive method for structural elucidation. While a crystal structure for **4-Methyl-1,2-dihydronaphthalene** is not publicly available, this guide presents a comparative analysis with structurally related dihydronaphthalene derivatives that have been characterized by X-ray diffraction. This comparison, supplemented with spectroscopic data, offers a robust framework for researchers working with this and similar molecular scaffolds.

Comparative Analysis of Characterization Techniques

The definitive three-dimensional structure of a molecule is determined by single-crystal X-ray diffraction. However, a comprehensive characterization relies on a combination of techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity, functional groups, and molecular weight of a compound. This data is essential for confirming the identity and purity of a sample prior to crystallographic analysis.







The following table summarizes the expected and observed data for **4-Methyl-1,2-dihydronaphthalene** and compares it with the crystallographic data of two related compounds: Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 1) and Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate (Compound 2).



Parameter	4-Methyl-1,2- dihydronaphthalene	Compound 1: Dimethyl 4-(4- methoxyphenyl)-2- (4-methylphenyl)-1- oxo-1,2- dihydronaphthalene- 2,3-dicarboxylate[1]	Compound 2: Dimethyl 1-oxo-2,4- diphenyl-1,2- dihydronaphthalene- 2,3-dicarboxylate[2] [3][4]
Molecular Formula	C11H12	C28H24O6	C26H20O5
Molecular Weight	144.22 g/mol	472.48 g/mol	412.42 g/mol
¹H NMR (CDCl₃, ppm)	Expected chemical shifts for aromatic, vinylic, allylic, and methyl protons.	Not available	Not available
¹³ C NMR (CDCl ₃ , ppm)	Expected chemical shifts for aromatic, vinylic, allylic, and methyl carbons.	Not available	Not available
IR (cm ⁻¹)	Expected peaks for C-H (aromatic and aliphatic), C=C stretching.	Not available	Not available
MS (m/z)	Expected molecular ion peak [M] ⁺ at 144.	Not available	Not available
Crystal System	Not determined	Triclinic	Monoclinic
Space Group	Not determined	P-1	P21/c
Unit Cell Dimensions	Not determined	a = 8.893(3) Å, b = 10.992(4) Å, c = 13.090(5) Å, α = 96.81(1)°, β = 101.48(1)°, γ = 101.35(1)°	a = 15.8021(8) Å, b = 7.4706(4) Å, c = 17.8599(9) Å, β = 96.581(2)°







Conformation Not determined The cyclohexa-1,3- diene ring adopts a half-chair half-chair conformation. The cyclohexa-1,3- diene ring adopts a half-chair conformation.

Experimental ProtocolsSpectroscopic Characterization (General Procedures)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
- Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization
 (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Single-Crystal X-ray Diffraction

The following is a general protocol for the single-crystal X-ray diffraction of a small organic molecule like **4-Methyl-1,2-dihydronaphthalene**.

- Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction
 analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent
 (e.g., hexane, ethanol, or a mixture of solvents) is a common method. The process should be
 undisturbed to allow for the formation of well-ordered crystals.
- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
 crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of
 monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a
 detector as the crystal is rotated.

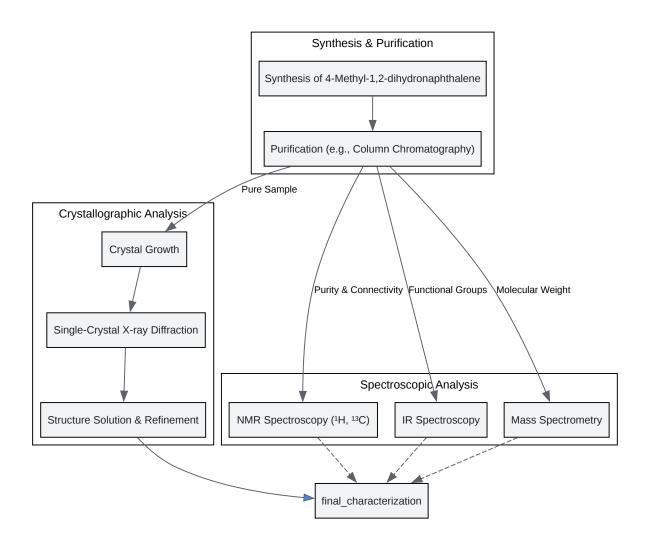


- Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of **4-Methyl-1,2-dihydronaphthalene**.





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Caption: Experimental workflow for the characterization of **4-Methyl-1,2-dihydronaphthalene**.

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